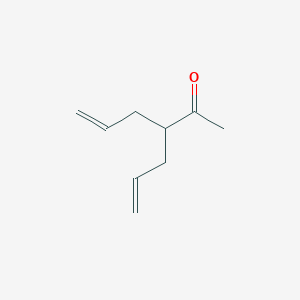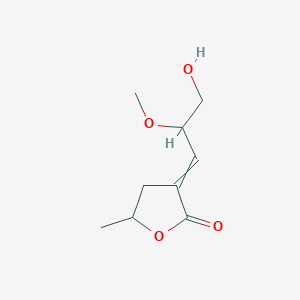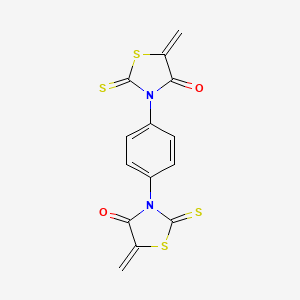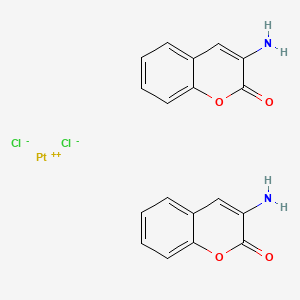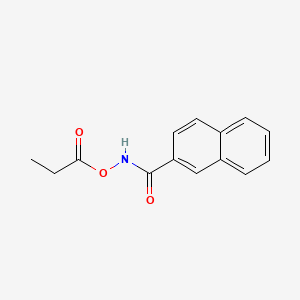
N-(2-Naphthoyl)-O-propionylhydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Naphthoyl)-O-propionylhydroxylamine is an organic compound that belongs to the class of naphthoyl derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hydroxylamine group through a propionyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.
化学反応の分析
Types of Reactions
N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.
科学的研究の応用
N-(2-Naphthoyl)-O-propionylhydroxylamine has several scientific research applications, including:
作用機序
The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
N-(2-Naphthoyl)-O-acetylhydroxylamine: Similar structure but with an acetyl group instead of a propionyl group.
N-(2-Naphthoyl)-O-butyryl hydroxylamine: Similar structure but with a butyryl group instead of a propionyl group.
N-(2-Naphthoyl)-O-isobutyryl hydroxylamine: Similar structure but with an isobutyryl group instead of a propionyl group.
Uniqueness
N-(2-Naphthoyl)-O-propionylhydroxylamine is unique due to its specific propionyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
76790-18-6 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
(naphthalene-2-carbonylamino) propanoate |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17) |
InChIキー |
ARXSNMGEHUTJFA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


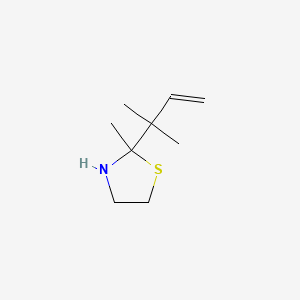

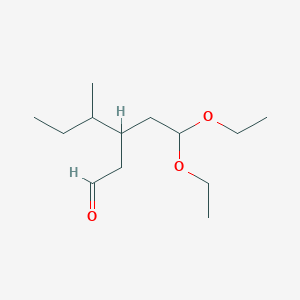

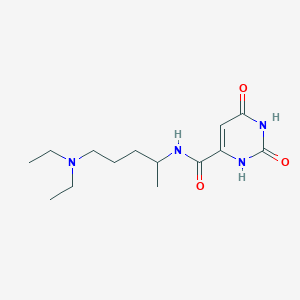
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
